3-Ethylpentane

描述

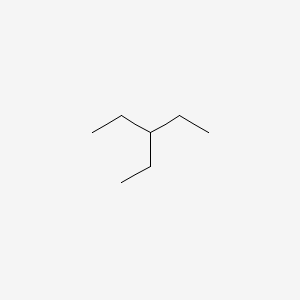

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORMDLNPRGXHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073211 | |

| Record name | 3-Ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | 3-Ethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

57.9 [mmHg] | |

| Record name | 3-Ethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-78-7 | |

| Record name | 3-Ethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN826QW56K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-ethylpentane. The information is curated for professionals in research and development, with a focus on delivering precise data and procedural outlines for experimental validation.

Chemical Identity and Structure

This compound is a branched-chain alkane, an isomer of heptane.[1] Its structure consists of a five-carbon pentane (B18724) backbone with an ethyl group attached to the third carbon atom.[1][2] As a saturated hydrocarbon, it is a non-polar molecule, with intermolecular interactions dominated by London dispersion forces.[3]

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Synonyms | Triethylmethane | [4][5] |

| CAS Number | 617-78-7 | [6][7] |

| Molecular Formula | C₇H₁₆ | [4][6][7][8] |

| Molecular Weight | 100.20 g/mol | [4][9][10] |

| InChI Key | AORMDLNPRGXHHL-UHFFFAOYSA-N | [4][5][7] |

| SMILES | CCC(CC)CC |[1][6][8] |

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a characteristic petroleum-like odor.[1][2] It is insoluble in water but soluble in many organic solvents like chloroform (B151607) and methanol.[2][9]

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | -118.6 °C to -119 °C | [1][6][9][10] |

| Boiling Point | 93 °C to 94 °C | [1][6][9][10] |

| Density | 0.698 g/mL to 0.7 g/cm³ (at 20°C) | [6][9][10] |

| Refractive Index | 1.393 to 1.394 (at 20°C) | [6][10] |

| Vapor Pressure | 57.9 mmHg | [4] |

| Flash Point | -14 °C | [9] |

| Dielectric Constant | 1.9 to 1.94 (at 20°C) | [5][9][10] |

| Molar Volume | 143.4 mL/mol |[5][10] |

Table 3: Thermochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -226.2 to -223.8 kJ/mol | [1] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -4.8174 to -4.8152 MJ/mol | [1] |

| Heat Capacity (C) | 219.58 J K⁻¹ mol⁻¹ | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 314.55 J K⁻¹ mol⁻¹ |[1] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of liquid compounds such as this compound.

3.1. Determination of Density

The density of a liquid is its mass per unit volume.[11] A common and straightforward method involves using a graduated cylinder and an electronic balance.[12][13]

-

Apparatus: Electronic balance, graduated cylinder (e.g., 25 mL or 50 mL), and a sample of this compound.

-

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[12]

-

Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Record the exact volume, reading from the bottom of the meniscus at eye level to avoid parallax error.[12][13]

-

Place the graduated cylinder containing the liquid back on the balance and record the mass.[12]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[11][12]

-

Repeat the measurement at least three times to ensure precision and calculate the average density.[13]

-

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips, and a sample of this compound.

-

Procedure:

-

Place a volume of this compound (e.g., 20-30 mL) into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently using the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This stable temperature is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point varies with pressure.

-

3.3. Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Apparatus: Abbe refractometer, dropper, and a sample of this compound.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer using a clean dropper.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically at 20°C.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

-

Diagrams and Workflows

Visual representations are crucial for understanding the relationships between properties and the execution of experimental procedures.

Caption: Logical relationship of this compound's core properties.

Caption: Experimental workflow for determining the density of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 617-78-7: this compound | CymitQuimica [cymitquimica.com]

- 3. webqc.org [webqc.org]

- 4. This compound | C7H16 | CID 12048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Pentane, 3-ethyl- [webbook.nist.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound CAS#: 617-78-7 [m.chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Laboratory Synthesis of 3-Ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for the laboratory-scale synthesis of 3-ethylpentane. The following sections detail two primary synthetic routes: the Corey-House synthesis and the catalytic hydrogenation of 3-ethyl-2-pentene (B1580655). Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.

Corey-House Synthesis of this compound

The Corey-House synthesis is a versatile and highly effective method for the formation of alkanes by coupling two different alkyl groups. This reaction utilizes a lithium dialkylcuprate reagent, also known as a Gilman reagent, to form a new carbon-carbon bond with an alkyl halide. For the synthesis of this compound, this involves the reaction of lithium diethylcuprate with a propyl halide. This method is particularly advantageous for creating unsymmetrical alkanes with high yields.[1][2]

Reaction Scheme:

The overall synthesis of this compound via the Corey-House reaction can be summarized in two main steps:

-

Formation of Lithium Diethylcuprate (Gilman Reagent):

-

2 CH₃CH₂Br + 4 Li → 2 CH₃CH₂Li + 2 LiBr

-

2 CH₃CH₂Li + CuI → (CH₃CH₂)₂CuLi + LiI

-

-

Coupling Reaction:

-

(CH₃CH₂)₂CuLi + CH₃CH₂CH₂Br → CH₃CH₂CH(CH₂CH₃)₂ + CH₃CH₂Cu + LiBr

-

Experimental Protocol:

Materials:

-

Ethyl bromide (bromoethane)

-

Lithium metal

-

Copper(I) iodide

-

Propyl bromide (1-bromopropane)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

Dry ice/acetone condenser

Procedure:

Step 1: Preparation of Ethyllithium (B1215237)

-

Under an inert atmosphere (argon or nitrogen), place freshly cut lithium metal (2.2 equivalents) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add anhydrous diethyl ether to the flask to cover the lithium.

-

Slowly add a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete reaction. The concentration of the resulting ethyllithium solution should be determined by titration.

Step 2: Preparation of Lithium Diethylcuprate

-

In a separate flame-dried, three-necked flask under an inert atmosphere, place copper(I) iodide (0.5 equivalents based on ethyllithium).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared ethyllithium solution (2.0 equivalents based on CuI) to the stirred suspension of copper(I) iodide in anhydrous diethyl ether. The mixture will change color, indicating the formation of the Gilman reagent.

-

Allow the mixture to stir at -78 °C for 30 minutes.

Step 3: Synthesis of this compound

-

To the freshly prepared lithium diethylcuprate solution at -78 °C, slowly add a solution of 1-bromopropane (B46711) (1.0 equivalent based on the cuprate) in anhydrous diethyl ether.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Logical Relationship Diagram:

Catalytic Hydrogenation of 3-Ethyl-2-pentene

Catalytic hydrogenation is a widely used and efficient method for the reduction of alkenes to their corresponding alkanes.[2] The synthesis of this compound can be achieved by the hydrogenation of 3-ethyl-2-pentene in the presence of a metal catalyst, such as Raney Nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (Adam's catalyst).[3] This reaction involves the syn-addition of hydrogen across the double bond.

Reaction Scheme:

CH₃CH=C(CH₂CH₃)₂ + H₂ --(Catalyst)--> CH₃CH₂CH(CH₂CH₃)₂

Experimental Protocol:

Materials:

-

3-Ethyl-2-pentene

-

Raney Nickel (W-6) catalyst[4]

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

Step 1: Preparation of Raney Nickel (W-6) Catalyst (if not commercially available) [4]

-

In a large Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium hydroxide (B78521) in distilled water.

-

Cool the sodium hydroxide solution to 50 °C in an ice bath.

-

Slowly and portion-wise, add Raney nickel-aluminum alloy powder to the stirred sodium hydroxide solution, maintaining the temperature at 50 ± 2 °C.

-

After the addition is complete, digest the suspension at 50 °C for 50 minutes with gentle stirring.

-

Carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral to litmus (B1172312) paper.

-

Wash the catalyst with 95% ethanol and then with absolute ethanol. The catalyst should be stored under ethanol to prevent pyrophoric activity.[5]

Step 2: Hydrogenation of 3-Ethyl-2-pentene

-

In a high-pressure hydrogenation vessel, place a slurry of the prepared Raney Nickel catalyst in anhydrous ethanol. The catalyst loading is typically 5-10% by weight of the alkene.

-

Add a solution of 3-ethyl-2-pentene in anhydrous ethanol to the reaction vessel.

-

Seal the apparatus and purge several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) to facilitate the reaction.

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the apparatus with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.

-

Remove the ethanol solvent from the filtrate by distillation.

-

The resulting liquid is this compound, which can be further purified by fractional distillation if necessary.

Workflow Diagram:

Quantitative Data Summary

The following table summarizes the typical quantitative data for the described synthesis methods of this compound. Please note that actual yields and purity are highly dependent on the specific experimental conditions and the purity of the reagents.

| Parameter | Corey-House Synthesis | Catalytic Hydrogenation |

| Typical Yield | 70-90%[4] | >95% (near quantitative) |

| Purity | High, dependent on purification | High, typically >98% |

| Reaction Time | 3-5 hours | 1-4 hours |

| Temperature | -78 °C to room temperature | Room temperature to 50 °C |

| Pressure | Atmospheric | 3-5 atm H₂ |

| Key Reagents | Ethyllithium, Copper(I) iodide, 1-Bromopropane | 3-Ethyl-2-pentene, H₂, Raney Nickel |

| Solvent | Anhydrous diethyl ether | Ethanol |

Disclaimer: The experimental protocols provided in this guide are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed. The handling of pyrophoric and flammable materials requires special care and adherence to established safety procedures.

References

An In-Depth Technical Guide to the Molecular Structure and Geometry of 3-Ethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3-ethylpentane (C7H16), a branched alkane isomer of heptane. The document elucidates the molecule's three-dimensional arrangement, including bond lengths, bond angles, and conformational isomers. Detailed experimental and computational protocols for determining these structural parameters are presented. This guide is intended to serve as a foundational resource for researchers in fields where molecular geometry influences physicochemical properties and biological interactions, such as in drug design and materials science.

Molecular Structure and Bonding

This compound consists of a central five-carbon pentane (B18724) chain with an ethyl group (-CH2CH3) substituted at the third carbon atom.[1][2] All carbon atoms within the this compound molecule are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.[3] This hybridization dictates the overall three-dimensional structure of the molecule, which is characterized by single covalent bonds (σ-bonds) and bond angles approximating 109.5°.[3]

Bond Lengths and Angles

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atom Pair/Triplet | Typical Value | Expected Value in this compound |

| Bond Lengths (Å) | |||

| C-C (sp³-sp³) | 1.54 | ~1.54 | |

| C-H (sp³-s) | 1.09 | ~1.09 | |

| **Bond Angles (°) ** | |||

| H-C-H | 109.5 | ~109.5 | |

| C-C-H | 109.5 | ~109.5 | |

| C-C-C | 109.5 | Slightly larger than 109.5° around C3 due to steric repulsion between the ethyl groups. |

Note: The values presented are based on established data for alkanes. Precise values for this compound would require dedicated experimental or high-level computational studies.

Conformational Analysis

The rotation around the single C-C bonds in this compound gives rise to various conformational isomers, or conformers. The relative stability of these conformers is primarily dictated by torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups). The most significant rotations to consider are around the C2-C3 and C3-C4 bonds.

Newman Projections and Potential Energy

By analogy with similar branched alkanes like 3-methylpentane, we can predict the conformational landscape of this compound. The staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energetically favored over the eclipsed conformations. Among the staggered conformers, the anti conformation, where the largest groups are 180° apart, is the most stable. Gauche conformations, with the largest groups 60° apart, are less stable due to steric hindrance.

The following diagram illustrates the workflow for a conformational analysis of this compound.

Experimental and Computational Protocols

The determination of the precise molecular structure of a molecule like this compound can be achieved through experimental techniques such as gas electron diffraction (GED) or through computational chemistry methods.

Gas Electron Diffraction (GED) Protocol

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[4]

Experimental Workflow:

Computational Chemistry Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust theoretical framework for predicting molecular structures and energies.

Computational Workflow:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Method Selection:

-

Functional: A suitable density functional is chosen, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: A basis set, such as 6-31G(d), is selected to describe the atomic orbitals.

-

-

Geometry Optimization: An energy minimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation (a local or global minimum on the potential energy surface).[5][6]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Conformational Search (Optional but Recommended): To explore the potential energy surface more thoroughly, a conformational search can be performed by systematically rotating around the C-C bonds and performing a geometry optimization for each starting conformer. This helps to identify the global minimum energy structure and the relative energies of other stable conformers.

Molecular Visualization

The following DOT script generates a 2D representation of the this compound molecule, illustrating its connectivity.

Conclusion

The molecular structure and geometry of this compound are dictated by the principles of sp³ hybridization and steric interactions. While specific experimental data for this molecule is sparse, its structural parameters can be reliably predicted using established values for alkanes and modern computational methods. A thorough understanding of its conformational landscape is crucial for predicting its physical and chemical properties. The detailed protocols provided herein offer a roadmap for researchers seeking to conduct their own experimental or computational investigations into the structure of this compound and similar branched alkanes.

References

- 1. soul.fossee.in [soul.fossee.in]

- 2. This compound | C7H16 | CID 12048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 6. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethylpentane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-ethylpentane. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document includes tabulated data, detailed experimental protocols, and visualizations of spectroscopic principles and workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of this compound, where three identical ethyl groups are attached to a central methine group, the molecule exhibits a simplified NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Integration | Multiplicity |

| Primary Protons (-CH₃) | ~0.84 | 9H | Triplet |

| Tertiary Proton (>CH-) | ~1.09 | 1H | Multiplet |

| Secondary Protons (-CH₂-) | ~1.28 | 6H | Quartet |

Data sourced from multiple references, including approximate values.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| Primary Carbons (-CH₃) | ~11.0 |

| Secondary Carbons (-CH₂-) | ~25.2 |

| Tertiary Carbon (>CH-) | ~42.3 |

Note: The spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.[3]

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound is characterized by C-H and C-C bond vibrations and a notable absence of bands associated with common functional groups.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900 - 3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1440 - 1480 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~1370 - 1385 | C-H Bend (Symmetric) | Methyl (-CH₃) |

| ~720 - 750 | C-C Skeletal Vibration | Alkane Chain |

The region below 1500 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound is generated through electron ionization, leading to the formation of a molecular ion and various fragment ions.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance |

| 100 | [C₇H₁₆]⁺ (Molecular Ion) | Low |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | High (Often Base Peak) |

| 29 | [C₂H₅]⁺ | Moderate |

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring at the branch points.[5][6][7]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a standard 5 mm NMR tube.[2][8] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[9]

-

Internal Standard: A small quantity of tetramethylsilane (B1202638) (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.0 ppm.[3]

-

Data Acquisition: The NMR tube is placed into the spectrometer's probe.

-

For ¹H NMR , the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR , the instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used, which irradiates protons, causing the carbon signals to appear as sharp singlets by removing C-H coupling.[10] Due to the low natural abundance of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The recorded FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.[9]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Methodology:

-

Sample Preparation (Neat Liquid Film): This method is ideal for pure liquid samples as it avoids solvent interference.[11][12]

-

Two clean, dry salt plates (typically made of NaCl or KBr, which are transparent to IR radiation) are obtained from a desiccator.[11]

-

A single drop of this compound is placed onto the surface of one salt plate.

-

The second plate is carefully placed on top, spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer.

-

A background spectrum (of air) is typically run first and automatically subtracted from the sample spectrum.

-

The IR beam is passed through the sample, and the instrument records the frequencies at which radiation is absorbed, generating the infrared spectrum.[12]

-

Post-Analysis: After analysis, the salt plates are cleaned with a dry solvent (e.g., acetone) and returned to the desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction: As this compound is a volatile liquid, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe, where it is vaporized under a high vacuum.[13][14]

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous this compound molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([C₇H₁₆]⁺•).[13]

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable carbocations and neutral radicals. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

-

Mass Analysis: The resulting positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer. The analyzer, typically a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[13]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum, a plot of relative ion abundance versus m/z.[13]

Data Visualization

The following diagrams, created using the DOT language, illustrate key spectroscopic relationships and workflows.

References

- 1. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound(617-78-7) 1H NMR [m.chemicalbook.com]

- 3. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C7H16 | CID 12048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(617-78-7) MS spectrum [chemicalbook.com]

- 7. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. How To [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. paulcooper.pbworks.com [paulcooper.pbworks.com]

Thermodynamic Properties of 3-Ethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of 3-ethylpentane. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also included, alongside a workflow diagram illustrating the experimental process.

Core Thermodynamic Properties

This compound (C₇H₁₆) is a branched alkane and an isomer of heptane. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes.

Quantitative Data Summary

The following tables summarize the essential thermodynamic and physical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 100.20 | g/mol |

| Melting Point | -118.6 | °C |

| Boiling Point | 93.3 - 93.7 | °C |

| Density (at 20°C) | 0.698 | g/cm³ |

Table 2: Standard Thermodynamic Properties of this compound (at 298.15 K and 1 bar)

| Property | Value | Unit |

| Standard Enthalpy of Formation (Liquid), ΔfH°(l) | -208.8 ± 0.9 | kJ/mol |

| Standard Enthalpy of Formation (Gas), ΔfH°(g) | -173.3 ± 0.9 | kJ/mol |

| Standard Molar Entropy (Liquid), S°(l) | 314.55 | J/mol·K |

| Standard Molar Entropy (Gas), S°(g) | 419.8 ± 1.5 | J/mol·K |

| Standard Gibbs Free Energy of Formation (Gas), ΔfG°(g) | -1.9 | kJ/mol |

| Heat Capacity (Liquid, Cp) | 219.58 | J/mol·K |

Table 3: Phase Transition and Combustion Data

| Property | Value | Unit |

| Enthalpy of Fusion, ΔfusH | 9.51 | kJ/mol |

| Enthalpy of Vaporization, ΔvapH | 35.5 ± 0.2 | kJ/mol |

| Standard Enthalpy of Combustion (Liquid), ΔcH°(l) | -4817.4 ± 0.8 | kJ/mol |

| Critical Temperature, Tc | 540.2 | K |

| Critical Pressure, Pc | 2.89 | MPa |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the methodologies for measuring boiling point, enthalpy of combustion, and heat capacity.

Boiling Point Determination via Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Apparatus:

-

Świętosławski-type ebulliometer

-

Calibrated platinum resistance thermometer or a high-precision mercury thermometer

-

Heating mantle or oil bath

-

Barometer

Procedure:

-

Calibration: The ebulliometer is first calibrated using a substance with a well-known boiling point, typically distilled water. The boiling point of the reference substance is measured at the recorded atmospheric pressure.

-

Sample Introduction: A pure sample of this compound is introduced into the boiling flask of the ebulliometer.

-

Heating: The sample is gently heated to its boiling point. The design of the ebulliometer ensures that the thermometer is bathed in the vapor that is in equilibrium with the boiling liquid, preventing superheating errors.

-

Temperature Measurement: The temperature is recorded once it stabilizes, which indicates the boiling point of this compound at the measured atmospheric pressure.

-

Pressure Correction: The observed boiling point is corrected to the standard pressure of 1 atm (101.325 kPa) using the Clausius-Clapeyron equation or appropriate correction charts.

Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance. The sample is combusted in a constant-volume vessel, and the heat released is measured.

Apparatus:

-

Parr-type oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

High-purity oxygen source

-

Ignition wire

-

Crucible

-

High-precision digital thermometer

Procedure:

-

Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a certified heat of combustion. This determines the heat capacity of the calorimeter.

-

Sample Preparation: A precisely weighed sample of liquid this compound is placed in the crucible. A fuse wire of known length and mass is attached to the electrodes, with a portion of it in contact with the sample.

-

Assembly and Pressurization: The crucible is placed inside the bomb, which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Immersion and Temperature Equilibration: The sealed bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacity and to study phase transitions.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

High-purity indium (for calibration)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material, such as indium, which has a well-defined melting point and enthalpy of fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving a controlled heating or cooling rate over the desired temperature range.

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Analysis:

-

Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and a baseline run (with empty pans).

-

Phase Transitions: Phase transitions, such as melting, appear as endothermic peaks on the DSC thermogram. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of this compound.

Caption: Workflow for the experimental determination and calculation of thermodynamic properties of this compound.

3-Ethylpentane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-ethylpentane, a branched alkane hydrocarbon. It covers its nomenclature, physicochemical properties, and essential safety and handling protocols, compiled to support laboratory and development applications.

Nomenclature and Identification

This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The longest continuous carbon chain is a pentane (B18724) (five-carbon) chain, and an ethyl group is attached to the third carbon atom.

A variety of synonyms and identifiers are used in literature and commercial databases to refer to this compound.

Synonyms:

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.

Caption: Logical relationship between the IUPAC name and common synonyms for this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C7H16 | [2] |

| Molecular Weight | 100.205 g·mol−1 | [2] |

| CAS Registry Number | 617-78-7 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Odorless | [2] |

| Density | 0.698 g/mL | [3] |

| Melting Point | -119.0 to -118.5 °C | [2] |

| Boiling Point | 93.3 to 93.7 °C | [2] |

| Refractive Index | 1.3934 | [3] |

| Vapor Pressure | 57.9 mmHg | [1] |

| Standard Enthalpy of Formation (ΔfH⦵298) | −226.2 to −223.8 kJ·mol−1 | [2] |

| Standard Enthalpy of Combustion (ΔcH⦵298) | −4.8174 to −4.8152 MJ·mol−1 | [2] |

Experimental Protocols

Synthesis

A historical method for the synthesis of this compound was described by Edgar, Calingaert, and Marker in 1929.[4][5] While the detailed experimental protocol from this publication is not provided here, the work outlines the preparation and properties of isomeric heptanes, including this compound. Researchers are encouraged to consult the original publication for the specific methodology:

-

Edgar, G.; Calingaert, G.; Marker, R.E. The preparation and properties of the isomeric heptanes. Part I. Preparation. J. Am. Chem. Soc. 1929, 51 (5), 1483–1491.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a common technique for the analysis of volatile organic compounds like this compound.

Methodology Outline:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.

-

GC Separation:

-

Injector: Split/splitless injector, temperature typically set around 250 °C.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes. The oven temperature program would typically start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan mode to obtain the full mass spectrum.

-

Expected Mass Spectrum Fragmentation: The molecular ion peak ([M]+) for this compound will be observed at an m/z of 100.[6] Common fragment ions result from the loss of alkyl groups, with a prominent base peak typically observed at m/z 71 (loss of an ethyl group, [C5H11]+) or m/z 57 (loss of a propyl group, [C4H9]+).[1][6]

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Safety and Handling

This compound is a highly flammable liquid and vapor.[7] It can cause skin irritation and may be fatal if swallowed and enters the airways.[7] It may also cause drowsiness or dizziness.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[8]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[8]

Handling and Storage:

-

Handle in a well-ventilated place.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Ground and bond container and receiving equipment to prevent static discharges.[8]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[9]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[9]

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.

References

- 1. This compound | C7H16 | CID 12048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. File:this compound synthesis 01.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. Datei:this compound synthesis 01.svg – Wikipedia [de.wikipedia.org]

- 6. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cpachem.com [cpachem.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Historical Preparation of Isomeric Heptanes

Authored for Researchers, Scientists, and Drug Development Professionals

Heptane (B126788), a saturated hydrocarbon with the molecular formula C₇H₁₆, exists as nine distinct structural isomers. The separation and individual synthesis of these isomers were significant achievements in early organic chemistry, laying the groundwork for understanding the relationship between molecular structure and physical properties. This technical guide provides a comprehensive overview of the historical discovery and foundational laboratory preparation methods for each of the nine heptane isomers, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Introduction: The Dawn of Isomerism

The concept of isomerism—molecules sharing the same formula but possessing different atomic arrangements—was a burgeoning field in the 19th and early 20th centuries. The isomers of heptane provided a compelling case study, as their similar chemical nature but distinct physical properties, such as boiling points, made their separation and identification a formidable challenge.[1][2] Early methods relied heavily on the fractional distillation of natural sources like petroleum and pine resin, a process that separates compounds based on differences in their boiling points.[3][4] However, to obtain pure samples for characterization, chemists had to devise specific synthetic routes, with the Grignard and Wurtz reactions emerging as pivotal tools.[5][6]

The Nine Isomers of Heptane: Discovery and Properties

The discovery and characterization of the nine heptane isomers spanned several decades. n-Heptane was the first to be identified from natural sources, while the more complex, branched isomers required targeted synthesis for their isolation.[4] A seminal 1929 paper by Graham Edgar, George Calingaert, and R.E. Marker detailed the systematic preparation of many of these isomers, providing the pure compounds needed to establish their physical properties with precision.[7][8][9]

The physical properties of the heptane isomers are critical for their identification and separation. The following table summarizes key quantitative data as reported in historical and modern literature.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL @ 20°C) | Refractive Index (nD @ 20°C) | First Synthesized/Isolated |

| n-Heptane | Heptane | 98.4 | -90.6 | 0.684 | 1.387 | Carl Schorlemmer (1862)[4] |

| Isoheptane | 2-Methylhexane | 90.0 | -118.3 | 0.679 | 1.384 | Edgar, Calingaert, Marker (1929)[9] |

| - | 3-Methylhexane | 92.0 | -119.5 | 0.687 | 1.388 | - |

| - | This compound | 93.5 | -118.6 | 0.698 | 1.393 | Edgar, Calingaert, Marker (1929)[7] |

| - | 2,2-Dimethylpentane (B165184) | 79.2 | -123.8 | 0.674 | 1.382 | - |

| - | 2,3-Dimethylpentane | 89.8 | -129.0 | 0.695 | 1.392 | - |

| - | 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 | 1.381 | - |

| - | 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 | 1.391 | Edgar & Calingaert (1929)[10] |

| Triptane | 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 | 1.389 | Chavanne & Lejeune (1922)[11] |

Note: Data is compiled from multiple sources and standardized where possible.[4][10][11][12][13] Some discovery dates for less common isomers are not precisely documented in readily available literature.

Caption: A timeline highlighting key dates in the discovery and synthesis of heptane isomers.

Historical Preparation Methodologies

The synthesis of pure heptane isomers in the late 19th and early 20th centuries was a non-trivial task that relied on a few robust reaction types. The Grignard reaction, discovered by Victor Grignard in 1900, was particularly instrumental.[14]

Caption: General experimental workflow for synthesizing branched alkanes via the Grignard reaction.

This protocol is based on the general Grignard methodology described for preparing branched alkanes.[4]

-

Preparation of n-Propylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of n-propyl bromide in anhydrous diethyl ether dropwise from the funnel. A crystal of iodine may be added to initiate the reaction.

-

Once the reaction begins (indicated by cloudiness and gentle boiling), continue the addition at a rate that maintains a steady reflux.

-

After all the n-propyl bromide has been added, reflux the mixture gently for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with tert-Butyl Chloride:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of tert-butyl chloride in anhydrous ether from the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or gently reflux for one hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto crushed ice and acidify with a dilute acid (e.g., H₂SO₄ or NH₄Cl solution) to dissolve the magnesium salts.

-

Separate the ether layer, and wash it successively with water, sodium bicarbonate solution, and again with water.

-

Dry the ether layer over an anhydrous drying agent (e.g., anhydrous MgSO₄).

-

Filter off the drying agent and remove the ether by simple distillation.

-

Fractionally distill the remaining crude product to isolate pure 2,2-dimethylpentane.

-

This protocol describes a classic, albeit lower-yielding, method for preparing straight-chain alkanes.[5]

-

Reaction Setup:

-

In a dry, round-bottom flask fitted with a reflux condenser, place finely cut sodium metal.

-

Cover the sodium with a volume of anhydrous diethyl ether.

-

-

Coupling Reaction:

-

Prepare an equimolar mixture of 1-bromopropane (B46711) and 1-bromobutane.

-

Add this mixture dropwise to the sodium suspension while stirring vigorously. The reaction is exothermic and may require cooling to control the rate.

-

After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.

-

-

Work-up and Purification:

-

After the reaction has subsided, cautiously add ethanol (B145695) to destroy any unreacted sodium.

-

Add water to dissolve the sodium bromide salts.

-

Separate the ether layer, wash it with water, and dry it over anhydrous calcium chloride.

-

Filter and remove the ether by distillation.

-

The resulting crude product is a mixture of n-hexane, n-heptane, and n-octane. Isolate the n-heptane through careful fractional distillation.

-

Separation and Identification Logic

The primary historical method for separating liquid hydrocarbon isomers was fractional distillation.[3] This technique exploits the differences in boiling points that arise from variations in molecular structure.

Caption: Logical diagram illustrating the separation of heptane isomers by fractional distillation.

As a general rule, increased branching in an alkane leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to its more linear isomers. Thus, highly branched isomers like 2,2-dimethylpentane distill first, while the linear n-heptane has the highest boiling point.[13]

Conclusion

The historical pursuit of isolating and synthesizing the nine isomers of heptane was a crucial chapter in the development of organic chemistry. These efforts not only provided pure substances for the study of structure-property relationships but also spurred the refinement of key synthetic and purification techniques like the Grignard reaction and fractional distillation.[3][14] The methodologies developed by pioneers like Schorlemmer, Grignard, and the Edgar and Calingaert team provided the foundational protocols upon which much of modern synthetic organic chemistry is built.[4][10][14] This guide serves as a technical reference to these foundational discoveries and experimental procedures.

References

- 1. aklectures.com [aklectures.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Heptane - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 7. File:this compound synthesis 01.svg - Wikimedia Commons [commons.wikimedia.org]

- 8. File:2,2,3-Trimethylbutane synthesis 01.svg - Wikimedia Commons [commons.wikimedia.org]

- 9. File:Synthesis 2-Methylhexane.svg - Wikimedia Commons [commons.wikimedia.org]

- 10. 3,3-Dimethylpentane - Wikipedia [en.wikipedia.org]

- 11. Triptane - Wikipedia [en.wikipedia.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. 2-Methylhexane - Wikipedia [en.wikipedia.org]

- 14. Grignard reagent - Wikipedia [en.wikipedia.org]

3-ethylpentane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethylpentane, a branched-chain alkane. It details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior.

Core Data Summary

Molecular Formula: C₇H₁₆[1][2][3][4]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 100.205 g·mol⁻¹ | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Odorless | [3] |

| Density | 0.698 g/mL | [4] |

| Melting Point | -119.0 to -118.5 °C | [3] |

| Boiling Point | 93.3 to 93.7 °C | [3] |

| Refractive Index | 1.3934 | [4] |

Table 2: Thermochemical Data for this compound

| Property | Value | Reference |

| Standard Molar Entropy (S⦵₂₉₈) | 314.55 J K⁻¹ mol⁻¹ | [3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -226.2 to -223.8 kJ mol⁻¹ | [3] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -4.8174 to -4.8152 MJ mol⁻¹ | [3] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Triplet at δ 0.88 ppm (CH₃), Multiplet at δ 1.26 ppm (CH₂) |

| ¹³C NMR | Signals at δ 14.1 ppm (terminal carbons), δ 22.8-31.9 ppm (internal methylene (B1212753) carbons) |

| Infrared (IR) | C-H stretching: 2850-3000 cm⁻¹, CH₂ scissoring: 1465 cm⁻¹, CH₃ deformation: 1375 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z 100, fragmentation peaks at m/z 57, 43, and 29 |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process involving the formation of a tertiary alcohol through a Grignard reaction, followed by dehydration and subsequent hydrogenation. This method is adapted from the procedures used for the preparation of isomeric heptanes.

Step 1: Synthesis of 3-Ethyl-3-pentanol (B146929) via Grignard Reaction

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a mechanical stirrer is assembled.

-

Grignard Reagent Preparation: Magnesium turnings are placed in the flask with anhydrous diethyl ether. A small amount of ethyl bromide is added to initiate the reaction. The remaining ethyl bromide, dissolved in anhydrous ether, is then added dropwise to maintain a gentle reflux.

-

Reaction with Diethyl Carbonate: A solution of diethyl carbonate in anhydrous ether is added dropwise to the Grignard reagent with vigorous stirring. The reaction is exothermic and should be controlled to maintain a steady reflux.

-

Work-up: The reaction mixture is poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined ethereal extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the ether is removed by distillation. The resulting crude 3-ethyl-3-pentanol is then purified by fractional distillation.

Step 2: Dehydration of 3-Ethyl-3-pentanol

-

Reaction Setup: The purified 3-ethyl-3-pentanol is placed in a distillation apparatus with a suitable dehydrating agent, such as concentrated sulfuric acid or anhydrous copper(II) sulfate.

-

Dehydration: The mixture is gently heated. The resulting alkene, 3-ethyl-2-pentene, is distilled off as it is formed.

-

Purification: The collected alkene is washed with a dilute sodium carbonate solution and then with water, dried over an anhydrous drying agent, and purified by distillation.

Step 3: Hydrogenation of 3-Ethyl-2-pentene

-

Catalyst Preparation: A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon, is placed in a high-pressure hydrogenation apparatus.

-

Hydrogenation: The purified 3-ethyl-2-pentene, dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate, is added to the apparatus. The system is flushed with hydrogen, and the reaction is carried out under hydrogen pressure with agitation.

-

Work-up and Purification: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The solvent is removed by distillation to yield this compound, which can be further purified by fractional distillation.

Free-Radical Chlorination of this compound

This protocol describes the monochlorination of this compound, a reaction that proceeds via a free-radical chain mechanism.

-

Reaction Setup: A solution of this compound in a non-reactive solvent, such as carbon tetrachloride, is placed in a reaction vessel equipped with a reflux condenser and a gas inlet tube. The apparatus should be placed in a well-ventilated fume hood.

-

Initiation: The reaction mixture is exposed to ultraviolet (UV) light. Chlorine gas is bubbled through the solution at a controlled rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of chlorinated products.

-

Work-up: Once the desired degree of chlorination is achieved, the UV source is turned off, and the chlorine gas flow is stopped. The reaction mixture is washed with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by washing with water and a dilute sodium bicarbonate solution.

-

Product Analysis and Separation: The organic layer is dried over an anhydrous drying agent. The resulting mixture of monochlorinated isomers (1-chloro-3-ethylpentane, 2-chloro-3-ethylpentane, and 3-chloro-3-ethylpentane) can be analyzed and separated using gas chromatography.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with this compound.

Caption: Logical relationships of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway for free-radical chlorination.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the boiling and melting points of 3-ethylpentane, a branched alkane isomer of heptane. It includes a detailed summary of its physical properties, the theoretical principles governing its phase transitions, and standardized experimental protocols for the determination of these properties. A logical relationship diagram illustrates the molecular factors influencing the boiling and melting points of alkanes, providing essential context for researchers in chemistry and materials science.

Physical and Chemical Properties of this compound

This compound (C₇H₁₆) is a saturated, branched-chain hydrocarbon.[1] As an isomer of heptane, its physical properties, particularly its boiling and melting points, are dictated by its distinct molecular structure. Understanding these properties is crucial for its application as a solvent, in fuel studies, and as a reference compound.

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference. These values represent the most consistent data reported in the literature under standard conditions (unless otherwise noted).

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₁₆ | [2][3][4][5] |

| Molecular Weight | 100.20 g/mol | [6] |

| Boiling Point | 93.3 - 94.0 °C (366.4 - 367.1 K) | [1][2][3] |

| Melting Point | -118.6 to -119 °C (154.1 to 154.5 K) | [2][3][4][7] |

| Density | ~0.698 g/mL | [3][4] |

Theoretical Framework: Factors Influencing Phase Transitions

The boiling and melting points of alkanes are determined by the interplay of intermolecular forces (IMFs) and, in the case of melting, the efficiency of crystal lattice packing.

-

Boiling Point: For nonpolar alkanes like this compound, the only significant IMFs are London dispersion forces.[8] The strength of these forces is influenced by two primary factors:

-

Molecular Weight: Heavier molecules have larger, more polarizable electron clouds, leading to stronger dispersion forces and higher boiling points.

-

Molecular Surface Area: Branching, as seen in this compound, creates a more compact, spherical molecular shape compared to its straight-chain isomer, n-heptane (Boiling Point: 98.4°C). This reduces the available surface area for intermolecular contact, weakening the overall London dispersion forces and resulting in a lower boiling point.[9]

-

-

Melting Point: The melting point depends on both the strength of IMFs and the stability of the solid crystal lattice.[10] Molecular symmetry plays a critical role. While branching reduces surface area, it can sometimes increase molecular symmetry, allowing molecules to pack more efficiently and tightly into a crystal lattice. This efficient packing requires more energy to disrupt, potentially leading to a higher melting point than less symmetrical isomers. The melting point of this compound (-119 °C) is lower than that of n-heptane (-90.6 °C), indicating that in this case, the effects of reduced IMF strength dominate over any changes in packing efficiency.

Visualization of Influencing Factors

The following diagram illustrates the logical relationships between molecular properties and the resulting phase transition points for alkanes.

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.[11] The following sections detail standard laboratory procedures.

Protocol for Melting Point Determination

This method utilizes a capillary melting point apparatus (e.g., Mel-Temp or DigiMelt) for accurate measurement.

Apparatus:

-

Capillary melting point apparatus

-

Sealed-end glass capillary tubes

-

Mortar and pestle (if sample is crystalline)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely solidified and dry. If the solid is granular, gently pulverize it to a fine powder using a mortar and pestle.[12]

-

Capillary Loading: Invert an open-ended capillary tube and press it into the powdered sample until a small amount of solid enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the solid. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be approximately 2-3 mm.[12][13]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool significantly before proceeding.[13]

-

Accurate Determination: Heat the apparatus at a medium rate until the temperature is about 15-20 °C below the expected melting point of -119 °C.

-

Slow Heating Phase: Decrease the heating rate significantly, to approximately 1-2 °C per minute. A slow temperature increase is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[11]

-

Data Recording: Record the temperature range from the point at which the first droplet of liquid is observed within the solid matrix to the point at which the entire sample has completely liquefied. A pure sample will exhibit a sharp melting range (typically 0.5-1.5 °C).[11][14]

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has been melted and re-solidified.[14]

Protocol for Boiling Point Determination

This protocol describes the micro boiling point determination method using a Thiele tube, which is suitable for small sample volumes.[15]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer

-

Small test tube or Durham tube

-

Sealed-end glass capillary tube

-

Rubber band or wire to attach the tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of liquid this compound to a small test tube or Durham tube.

-

Capillary Insertion: Place a capillary tube (the same type used for melting points) into the test tube with the sealed end pointing up and the open end submerged in the liquid sample.[15]

-

Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[15]

-

Thiele Tube Setup: Clamp the Thiele tube and immerse the thermometer-test tube assembly into the oil, making sure the sample is below the oil level and the side arm of the Thiele tube. The rubber band should remain above the oil level to prevent degradation.

-

Heating: Gently heat the side arm of the Thiele tube with a burner or heating mantle.[15] The design of the tube promotes the circulation of oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the temperature approaches the boiling point, the vapor pressure of the this compound will increase, causing a continuous and rapid stream of bubbles to emerge from the open end of the capillary tube.

-

Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the sample.[9]

-

Data Recording: Record the temperature at the moment the liquid enters the capillary. This is the experimental boiling point.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 617-78-7 [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [stenutz.eu]

- 5. This compound | CAS#:617-78-7 | Chemsrc [chemsrc.com]

- 6. This compound | C7H16 | CID 12048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility and Density of 3-Ethylpentane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and density of 3-ethylpentane, a branched alkane commonly used in organic synthesis and as a solvent. Understanding these fundamental physical properties is critical for its effective use in various laboratory and industrial applications, including reaction chemistry, extraction, and purification processes.

Core Physical Properties of this compound

This compound (C7H16) is a colorless, flammable liquid. As a non-polar aliphatic hydrocarbon, its solubility characteristics are dictated by the principle of "like dissolves like," leading to high solubility in non-polar organic solvents and very low solubility in polar solvents such as water.

Density of this compound